molecular formula C15H21NO B14340829 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile CAS No. 93246-08-3

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile

Cat. No.: B14340829
CAS No.: 93246-08-3
M. Wt: 231.33 g/mol
InChI Key: QLCAIDUNVQCKEG-UHFFFAOYSA-N
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Description

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile is a complex organic compound with a unique structure that includes a cyclohexene ring, a nitrile group, and a methylated heptenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Heptenone Side Chain: The heptenone side chain can be synthesized through aldol condensation reactions involving methyl ketones and aldehydes.

    Cyclohexene Ring Formation: The cyclohexene ring is formed through cyclization reactions, often using Diels-Alder reactions.

    Introduction of the Nitrile Group: The nitrile group is introduced via nucleophilic substitution reactions, typically using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to amines or the carbonyl group to alcohols.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene: This compound has a similar heptenyl side chain but lacks the nitrile group.

    (1R,4R)-1-methyl-4-(6-Methylhept-5-en-2-yl)cyclohex-2-enol: This compound has a hydroxyl group instead of a nitrile group.

    3-Methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-enone: This compound has a similar structure but with a different functional group arrangement.

Uniqueness

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile is unique due to the presence of both a nitrile group and a methylated heptenone side chain

Properties

CAS No.

93246-08-3

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

4-(6-methyl-4-oxohept-5-en-2-yl)cyclohexene-1-carbonitrile

InChI

InChI=1S/C15H21NO/c1-11(2)8-15(17)9-12(3)14-6-4-13(10-16)5-7-14/h4,8,12,14H,5-7,9H2,1-3H3

InChI Key

QLCAIDUNVQCKEG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=CC1)C#N

Origin of Product

United States

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